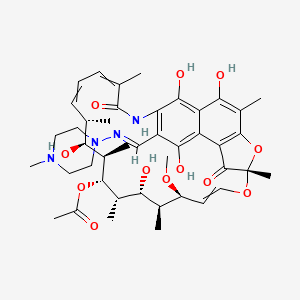
25-Deacetyl-23-acetyl Rifampicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25-Deacetyl-23-acetyl Rifampicin is a derivative of Rifampicin, a well-known antibiotic primarily used to treat tuberculosis. This compound is characterized by the removal of an acetyl group at the 25th position and the addition of an acetyl group at the 23rd position. It retains some of the antimicrobial properties of its parent compound, Rifampicin, and is studied for its pharmacokinetics and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetyl-23-acetyl Rifampicin typically involves the modification of Rifampicin through selective deacetylation and acetylation reactions. The process begins with the deacetylation of Rifampicin at the 25th position using specific esterases or chemical reagents. This is followed by the acetylation at the 23rd position using acetic anhydride or acetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves continuous flow synthesis techniques to enhance yield and efficiency. Starting from Rifamycin S, the process includes two main steps: formation of an intermediate compound and subsequent modification to achieve the desired acetylation and deacetylation. This method is optimized to reduce the use of expensive reagents and improve overall yield .
化学反応の分析
Types of Reactions: 25-Deacetyl-23-acetyl Rifampicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of Rifampicin, each with distinct pharmacological properties .
科学的研究の応用
25-Deacetyl-23-acetyl Rifampicin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of Rifampicin derivatives.
Biology: The compound is studied for its pharmacokinetics and metabolism in biological systems.
Medicine: Research focuses on its potential as an alternative or adjunctive therapy for tuberculosis and other bacterial infections.
Industry: It is utilized in the development of new antibiotics and in the quality control of pharmaceutical products
作用機序
The mechanism of action of 25-Deacetyl-23-acetyl Rifampicin involves inhibition of bacterial DNA-dependent RNA polymerase, similar to Rifampicin. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s activity is partly attributed to its ability to bind to the beta subunit of the RNA polymerase enzyme .
類似化合物との比較
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
25-Deacetyl Rifampicin: Another derivative with a similar deacetylation at the 25th position.
23-Acetyl Rifampicin: A derivative with acetylation at the 23rd position.
Comparison: 25-Deacetyl-23-acetyl Rifampicin is unique due to its specific modifications at both the 23rd and 25th positions, which may confer distinct pharmacokinetic and pharmacodynamic properties. Compared to Rifampicin, it may exhibit different absorption, distribution, metabolism, and excretion profiles, potentially leading to varied therapeutic outcomes .
特性
IUPAC Name |
[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVNNJVNAODFP-BKPSJPIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
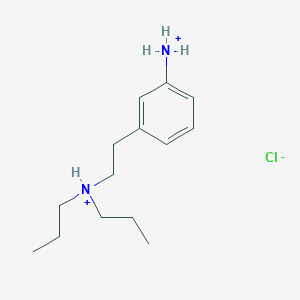
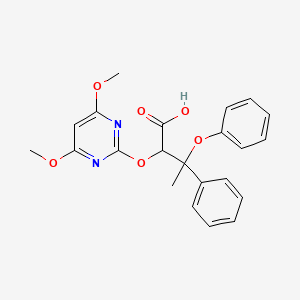
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/new.no-structure.jpg)
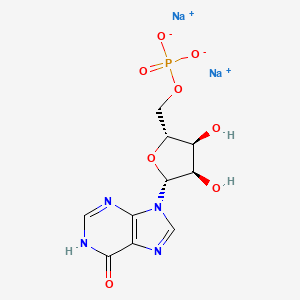
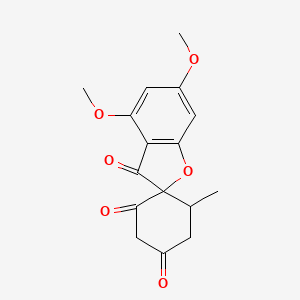
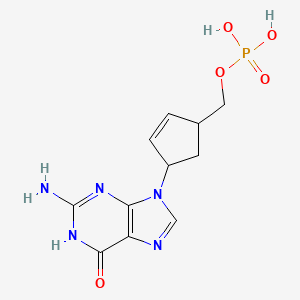
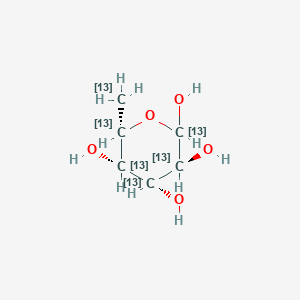
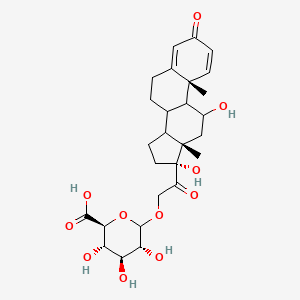
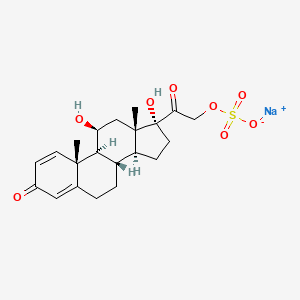
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
